molecular formula C23H28FN3O4S B2910879 N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898449-95-1

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2910879
CAS No.: 898449-95-1
M. Wt: 461.55
InChI Key: XQEKIQINCUFVFB-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a sulfonamide-containing compound characterized by a 3,5-dimethylphenyl group, a piperidine ring substituted with a 4-fluorobenzenesulfonyl moiety, and an ethanediamide linker. For instance, sulfonamide groups are frequently employed in antiviral and antibacterial agents , while the piperidine scaffold is known to influence pharmacokinetic properties such as solubility and target binding . The 4-fluorobenzenesulfonyl substituent may enhance metabolic stability compared to non-fluorinated analogs, a feature observed in fluorinated drug candidates .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-13-17(2)15-19(14-16)26-23(29)22(28)25-11-10-20-5-3-4-12-27(20)32(30,31)21-8-6-18(24)7-9-21/h6-9,13-15,20H,3-5,10-12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEKIQINCUFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorophenyl group through a sulfonylation reaction. The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Biological Relevance Reference
Target Compound 4-Fluorobenzenesulfonyl-piperidine, ethanediamide Unknown (structural analog) N/A
N-(1-(3,5-dimethylphenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Phenylsulfonyl, 3,5-dimethylphenyl Synthetic efficiency (90% yield)
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-((4-methylphenyl)sulfonamido)ethyl)-1H-indole-2-carboxamide Indole-carboxamide, dual sulfonamides HIV-1 inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl-chromenone, pyrazolopyrimidine Anticancer/kinase inhibition (inferred)

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C22H29FN4O4S
  • Molecular Weight : 464.55 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The compound's biological activity has been investigated primarily concerning its interaction with specific enzymes and pathways relevant to viral infections and other therapeutic areas.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, studies on similar compounds targeting the NS2B-NS3 protease of flaviviruses (such as Zika and dengue) have shown promising results:

  • Inhibition Potency : Some derivatives demonstrated IC50 values as low as 130 nM against Zika virus protease, indicating strong inhibitory effects on viral replication .

Table 1: Comparative IC50 Values of Related Compounds

Compound IDTarget VirusIC50 Value (nM)
Compound 12Zika620
Compound 47Zika200
Compound 103Dengue300

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : The presence of different substituents on the phenyl ring can significantly alter the compound's potency. For example, introducing a fluorine atom or varying the alkyl chain length can enhance or diminish activity.
  • Linker Length : The length of the linker connecting the piperidine moiety to the aromatic system has been shown to affect inhibitory potency; generally, longer linkers reduce activity .
  • Aromatic Ring Modifications : Changes in the aromatic ring structure also impact biological efficacy. For instance, switching from a phenyl to a thiophene resulted in a considerable decrease in activity.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Zika Virus Model : In vivo studies demonstrated that certain derivatives could inhibit Zika virus replication in mouse models effectively, showcasing their potential for therapeutic development against flavivirus infections .

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